molecular formula C36H45ClN2O10S2 B056975 Lasilacton CAS No. 124199-68-4

Lasilacton

Numéro de catalogue: B056975
Numéro CAS: 124199-68-4
Poids moléculaire: 765.3 g/mol
Clé InChI: ABIRIUVBSAQPBC-ATJCWOKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lasilacton, also known as this compound, is a useful research compound. Its molecular formula is C36H45ClN2O10S2 and its molecular weight is 765.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Furosemide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Edema

Lasilacton is indicated for managing resistant edema associated with:

  • Congestive Heart Failure : It helps reduce fluid overload, improving heart function and alleviating symptoms like shortness of breath.
  • Hepatic Cirrhosis : The drug aids in controlling fluid retention due to portal hypertension.
  • Nephrotic Syndrome : It assists in managing edema resulting from kidney disorders.

Clinical Findings :
A study involving 30 patients with mild-to-moderate essential hypertension showed significant reductions in blood pressure after one week of treatment with this compound, demonstrating its efficacy in managing fluid retention and hypertension .

Management of Hypertension

This compound is particularly effective in patients with secondary hyperaldosteronism, where traditional diuretics may fail to control blood pressure adequately. It is recommended when titration with individual components does not yield satisfactory results.

Case Study Insights :
Patients treated with this compound exhibited sustained reductions in both systolic and diastolic blood pressure over a year, with minimal metabolic disturbances noted .

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Electrolyte disturbances (e.g., hyponatremia, hypokalemia)
  • Dehydration
  • Orthostatic hypotension
  • Increased urination

Monitoring electrolyte levels is crucial during treatment to mitigate these risks .

Comparative Efficacy

Drug Component Type Primary Use Key Benefits
FurosemideLoop DiureticEdema, HypertensionRapid action; effective diuresis
SpironolactonePotassium-Sparing DiureticHeart Failure, EdemaMaintains potassium levels; reduces morbidity

Propriétés

Numéro CAS

124199-68-4

Formule moléculaire

C36H45ClN2O10S2

Poids moléculaire

765.3 g/mol

Nom IUPAC

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1

Clé InChI

ABIRIUVBSAQPBC-ATJCWOKCSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

SMILES isomérique

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

SMILES canonique

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Synonymes

lasilacton

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.